![molecular formula C12H22BN3O4S B2811719 N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide CAS No. 2304634-84-0](/img/structure/B2811719.png)
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide
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Description
This compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions . For instance, the Miyaura borylation and sulfonylation reactions have been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . The compound likely has a pyrazole ring attached to a sulfonamide group and a boronic ester group.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the pyrazole ring, the sulfonamide group, and the boronic ester group. The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure is a possible nucleophilic attack site .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, similar compounds have been found to be solid at room temperature .Scientific Research Applications
Organic Synthesis and Pharmaceuticals
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used for:
- Fluorescent Probes : Boronic acid compounds can identify hydrogen peroxide, sugars, copper ions, and catecholamines .
Drug Carriers and Controlled Release
Boronic ester bonds, prevalent in borate-based drug carriers, offer advantages such as simple construction conditions and good biocompatibility. These carriers respond to microenvironmental changes (e.g., pH, glucose, ATP) within the body. Types of drug carriers include:
Borylation and Hydroboration Reactions
The compound’s borate group enables specific reactions:
- Hydroboration : Alkynes and alkenes undergo hydroboration in the presence of transition metal catalysts .
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Density functional theory (DFT) studies reveal the compound’s electronic properties. The molecular electrostatic potential and frontier molecular orbitals provide insights into its reactivity and chemical behavior .
properties
IUPAC Name |
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BN3O4S/c1-9-8-10(16(14-9)21(17,18)15(6)7)13-19-11(2,3)12(4,5)20-13/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCBYNXCFWDEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide |
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